molecular formula C24H20N2O5 B307306 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate

Cat. No. B307306
M. Wt: 416.4 g/mol
InChI Key: OAQOPKRAIUDKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate, also known as DPBA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DPBA is a synthetic compound that belongs to the class of benzyl esters and is structurally related to naphthalene and pyrimidine.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antimicrobial activity. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting DNA topoisomerase II. It has also been reported to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate can be easily synthesized in large quantities and purified using standard techniques. It is also stable under various conditions, making it suitable for long-term storage and handling. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate can be easily modified to introduce various functional groups, making it a versatile building block for the synthesis of novel materials. However, the limitations of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate include its potential toxicity and lack of selectivity, which may limit its use in certain applications.

Future Directions

There are several future directions for 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate research, including the development of more selective and potent inhibitors of DNA topoisomerase II, the exploration of its potential use as a fluorescent probe for biological imaging, and the synthesis of novel materials based on 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate can also be further studied for its potential applications in drug discovery and material science. Overall, 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate can be synthesized through a multistep process starting from commercially available materials. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been widely studied for its potential applications in medicinal chemistry, drug discovery, and material science. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antimicrobial activity. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. However, the limitations of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate include its potential toxicity and lack of selectivity. There are several future directions for 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate research, including the development of more selective and potent inhibitors of DNA topoisomerase II, the exploration of its potential use as a fluorescent probe for biological imaging, and the synthesis of novel materials based on 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate.

Synthesis Methods

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate can be synthesized through a multistep process starting from commercially available materials. The synthesis involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminopyrimidine to form the intermediate compound, which is then reacted with 4,6-dimethoxy-1,3,5-triazin-2-yl chloride to obtain 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate has been reported to exhibit anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for biological imaging and as a building block for the synthesis of novel materials.

properties

Product Name

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methyl naphthalene-1-carboxylate

InChI

InChI=1S/C24H20N2O5/c1-28-21-14-22(29-2)26-24(25-21)31-20-13-6-4-9-17(20)15-30-23(27)19-12-7-10-16-8-3-5-11-18(16)19/h3-14H,15H2,1-2H3

InChI Key

OAQOPKRAIUDKMK-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2COC(=O)C3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2COC(=O)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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